molecular formula C5H3I2NOS B8323799 4,5-Diiodothiophene-2-carboxamide

4,5-Diiodothiophene-2-carboxamide

Cat. No.: B8323799
M. Wt: 378.96 g/mol
InChI Key: OXVXYTHJYABHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diiodothiophene-2-carboxamide is a useful research compound. Its molecular formula is C5H3I2NOS and its molecular weight is 378.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3I2NOS

Molecular Weight

378.96 g/mol

IUPAC Name

4,5-diiodothiophene-2-carboxamide

InChI

InChI=1S/C5H3I2NOS/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9)

InChI Key

OXVXYTHJYABHLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1I)I)C(=O)N

Origin of Product

United States

Synthetic Strategies for 4,5 Diiodothiophene 2 Carboxamide and Its Functionalized Derivatives

Precursor Synthesis and Halogenation Approaches to Diiodothiophene Scaffolds

The creation of diiodothiophene scaffolds typically begins with the synthesis of a suitable thiophene (B33073) precursor, which is then subjected to halogenation. The halogenation of thiophenes is a well-established and rapid process, often occurring readily at room temperature or even at lower temperatures in the dark. iust.ac.ir The reactivity of thiophene towards halogenation is significantly higher than that of benzene. iust.ac.ir

Various methods can be employed to introduce iodine atoms onto the thiophene ring. Direct iodination can be achieved using iodine in the presence of an oxidizing agent like nitric acid or mercuric oxide. jcu.edu.au For instance, 2-iodothiophene (B115884) can be prepared by reacting thiophene with iodine and aqueous nitric acid at elevated temperatures. iust.ac.ir To achieve di-substitution, such as in 2,5-diiodothiophene (B186504), controlled reaction conditions are necessary. iust.ac.ir

An alternative to direct iodination is the use of a lithium-halogen exchange reaction. This method involves the treatment of a bromo-substituted thiophene with a lithium reagent, followed by quenching with an iodine source. jcu.edu.au This approach offers a high degree of regioselectivity.

For the synthesis of the specific precursor 4,5-diiodothiophene-2-carboxylic acid, a common starting material is 2-thiophenecarboxylic acid or its derivatives. The synthesis of halogenated 2-thiophenecarboxylic acid derivatives has been a focus of research for creating building blocks for various chemical products. nih.gov One approach involves the bromination of a thiophene derivative, followed by the introduction of the carboxylic acid functionality. This can be achieved through a Grignard reaction followed by carbonation with carbon dioxide, or via a palladium-catalyzed carbonylation reaction. nih.gov Subsequent iodination would then lead to the desired diiodo-substituted carboxylic acid.

Derivatization via Amidation and Carboxamide Formation

Once the 4,5-diiodothiophene-2-carboxylic acid precursor is obtained, the next crucial step is the formation of the carboxamide group. This can be accomplished through several methodologies, primarily direct amide formation or aminocarbonylation reactions.

Direct Amide Formation Methodologies

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond, with water as the only byproduct. mdpi.com To drive the reaction towards the product side, the removal of water is essential. This can be achieved using azeotropic distillation with a Dean-Stark apparatus or by employing dehydrating agents like molecular sieves. mdpi.com

A variety of reagents have been developed to facilitate direct amidation under milder conditions. Silicon-based reagents, such as tetramethylorthosilicate (TMOS) and the safer alternative methyltrimethoxysilane (B3422404) (MTM), have proven effective in mediating the amidation of carboxylic acids with a broad range of amines, including primary, secondary, and aniline (B41778) derivatives. chemistryviews.org The proposed mechanism involves the in-situ formation of a silyl (B83357) ester from the carboxylic acid and the silicon reagent, which is then attacked by the amine to yield the amide. chemistryviews.org

Another approach involves the use of organocatalysts. For example, S-N and Se-Se based organocatalysts can be activated by a phosphine (B1218219) to form an electrophilic phosphonium (B103445) salt. This salt then reacts with the carboxylic acid to generate an activated acid species, which readily reacts with an amine to form the desired amide. mdpi.com

Aminocarbonylation Reactions for Carboxamide Synthesis

Aminocarbonylation is a powerful palladium-catalyzed reaction that constructs amides from aryl or vinyl halides, carbon monoxide, and an amine. nih.gov This method offers a direct route to carboxamides from the corresponding diiodothiophene precursor without the need to first synthesize the carboxylic acid.

The reaction conditions, particularly the choice of palladium catalyst, ligands, and carbon monoxide pressure, significantly influence the outcome. For instance, using a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand at high CO pressure can lead to the formation of 2-ketocarboxamides. nih.gov Conversely, employing a bidentate ligand like XantPhos under atmospheric pressure of CO can selectively produce the desired carboxamide. nih.gov The reaction generally proceeds with high efficiency and chemoselectivity for a wide range of amine nucleophiles. nih.gov

Advanced Coupling Reactions for Functionalization of the Diiodothiophene Core

The diiodo-substituents on the thiophene ring provide reactive handles for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. youtube.comyoutube.com

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a particularly versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.com This reaction is instrumental in forming new carbon-carbon bonds. youtube.com

In the context of 4,5-diiodothiophene-2-carboxamide, the two iodine atoms can be sequentially or simultaneously replaced with various organic groups by reacting with different boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or alkyl substituents at the 4- and 5-positions of the thiophene ring. The reaction is typically carried out using a palladium catalyst, such as palladium acetate or a palladium-phosphine complex, and a base like cesium carbonate or potassium acetate. youtube.com The ability to perform these couplings on a pre-existing carboxamide core highlights the robustness and functional group tolerance of the Suzuki-Miyaura reaction. rsc.orgnih.govnih.gov

The following table provides a summary of the key synthetic strategies discussed:

Synthetic Step Methodology Key Reagents/Catalysts Description
Precursor Synthesis HalogenationIodine, Nitric Acid/Mercuric OxideDirect iodination of the thiophene ring. iust.ac.irjcu.edu.au
Lithium-Halogen Exchangen-Butyllithium, IodineRegioselective introduction of iodine. jcu.edu.au
Amidation Direct Amide FormationMethyltrimethoxysilane (MTM)Silicon-based reagent for mild amidation. chemistryviews.org
AminocarbonylationPalladium Acetate, XantPhos, COPalladium-catalyzed formation of amides from halides. nih.gov
Functionalization Suzuki-Miyaura CouplingPalladium Catalyst, Boronic Acid/Ester, BaseFormation of C-C bonds at the iodo-positions. youtube.com
Stille Cross-Coupling

The Stille cross-coupling reaction is a versatile and widely utilized method for forming carbon-carbon bonds, involving the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. jk-sci.comwikipedia.org This reaction is particularly valuable in the synthesis of functionalized thiophene derivatives due to its tolerance of a wide array of functional groups and the stability of the organotin reagents to air and moisture. thermofisher.com

The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Key Features of the Stille Cross-Coupling:

Catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃. jk-sci.comlibretexts.org

Reactants: An organohalide (in this case, this compound) and an organostannane (R-Sn(Alkyl)₃). wikipedia.org

Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups, including amides, esters, and carboxylic acids. jk-sci.comthermofisher.com

Table 1: Examples of Stille Cross-Coupling Reactions

CatalystLigandAdditiveApplicationReference
Pd₂(dba)₃AsPh₃CuIRequired for coupling in certain examples. harvard.edu
Pd(OAc)₂X-Phos-General method for aryl chlorides. harvard.edu
Pd(OAc)₂-FluorideCan accelerate transmetalation. harvard.edu

This table is interactive. Click on the headers to sort.

Despite its utility, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. jk-sci.com

Kumada Cross-Coupling

The Kumada cross-coupling reaction, one of the earliest developed palladium- or nickel-catalyzed cross-coupling methods, utilizes a Grignard reagent as the organometallic nucleophile. organic-chemistry.org It offers an economical route for the synthesis of biaryls and other coupled products. organic-chemistry.org The reaction of an organohalide with an organomagnesium reagent (Grignard reagent) is catalyzed by a nickel or palladium complex. researchgate.net

This method is advantageous as it directly employs Grignard reagents, which can be readily prepared, thus avoiding extra synthetic steps. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

Table 2: Catalytic Systems for Kumada Cross-Coupling

CatalystApplicationReference
Nickel-basedEconomic synthesis of unsymmetrical biaryls. organic-chemistry.org
Palladium-basedCross-coupling of aryl iodides with aryl Grignard reagents. researchgate.net
Iron-basedAlkyl-alkyl cross-coupling with functional group tolerance. rsc.org

This table is interactive. Click on the headers to sort.

Recent advancements have focused on developing more robust catalytic systems, including those based on iron, to improve the functional group tolerance and expand the scope of the Kumada coupling. rsc.org

Other Metal-Catalyzed Functionalization Reactions

Beyond Stille and Kumada couplings, other metal-catalyzed reactions are instrumental in the functionalization of thiophene scaffolds. Direct C-H arylation has emerged as a particularly atom- and step-economical alternative to traditional cross-coupling methods. unito.it This approach avoids the pre-functionalization of one of the coupling partners, thereby simplifying synthetic sequences and reducing waste. unito.it Palladium catalysts have been successfully employed for the direct C-H arylation of thiophene derivatives in environmentally benign solvents like water. unito.it

Modern Synthetic Methodologies in this compound Synthesis

The drive towards more efficient, sustainable, and scalable synthetic processes has led to the adoption of modern methodologies in the synthesis of this compound and its derivatives.

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The development of continuous processes is a key target for iterative synthetic methodologies. unibo.it

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and advanced materials. nih.gov This involves a holistic approach to the entire life cycle of a chemical process, from the choice of starting materials to the final product, with the goal of minimizing environmental impact. nih.gov

Key aspects of green chemistry in synthesis include:

Solvent Selection: Utilizing greener solvents, with a preference for water, or employing solvent-free reaction conditions. nih.govnih.gov

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Energy Efficiency: Employing methods to reduce energy consumption, such as microwave-assisted synthesis or optimizing reaction times and temperatures. unito.itresearchgate.net

Waste Reduction: Implementing strategies like one-pot synthesis and multicomponent reactions to minimize the generation of waste. nih.govresearchgate.net

Mechanistic Elucidation of Reactions Involving 4,5 Diiodothiophene 2 Carboxamide and Its Analogues

Investigating C(acyl)–N Functionalization Mechanisms

The functionalization of the C(acyl)–N bond in carboxamides is a challenging yet rewarding transformation in organic synthesis, offering a direct route to modify the amide group. While specific studies on 4,5-diiodothiophene-2-carboxamide are not extensively documented, mechanistic insights can be drawn from broader studies on thiophene-2-carboxamide derivatives and related systems.

The C(acyl)–N bond is typically robust due to resonance stabilization. Its activation often requires the use of transition metal catalysts, which can engage with the amide in several ways. One common pathway involves the oxidative addition of the catalyst to the C(acyl)–N bond. However, given the presence of two iodine atoms on the thiophene (B33073) ring of this compound, reactions are more likely to occur at the C-I bonds.

Nevertheless, understanding the fundamentals of C(acyl)–N activation is crucial. For instance, in nickel-catalyzed reactions, the mechanism can proceed through different pathways depending on the catalyst and substrate. These can include direct oxidative addition of the C–N bond to a low-valent metal center or activation of the carbonyl group by a Lewis acidic catalyst, followed by nucleophilic attack.

In the context of this compound, any direct C(acyl)–N functionalization would have to compete with the highly reactive C-I bonds, which are prime sites for cross-coupling reactions. Therefore, mechanistic studies in this area would need to carefully dissect the chemoselectivity of the catalytic system.

Reaction Pathway Analysis for Thiophene Derivatization

The derivatization of the this compound scaffold is predominantly governed by the reactivity of the carbon-iodine bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are the most common pathways for introducing new functional groups at the 4- and 5-positions of the thiophene ring. wildlife-biodiversity.com

The reaction pathway for a typical palladium-catalyzed cross-coupling reaction on a diiodothiophene derivative can be broken down into three fundamental steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) species to one of the C-I bonds of the diiodothiophene. This is often the rate-determining step. illinois.edu The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly influence the rate and selectivity of this step. illinois.edu

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming a new C-C bond and regenerating the palladium(0) catalyst. wildlife-biodiversity.com

For this compound, the presence of two C-I bonds allows for sequential or double functionalization, leading to a variety of derivatives. The reaction conditions, including the catalyst, ligands, base, and solvent, can be tuned to control the selectivity between mono- and di-functionalization.

More complex transformations, such as the catalytic asymmetric dearomatization of thiophenes, have also been explored, proceeding through unique intermediates like vinylidene ortho-quinone methides (VQM) when catalyzed by chiral Brønsted bases. nih.gov

Role of Catalysis in Thiophene Functionalization Reactions

Catalysis is central to the functionalization of diiodothiophene derivatives. Palladium complexes are the most extensively studied and utilized catalysts for these transformations. wildlife-biodiversity.comnih.gov The choice of the palladium source and, more importantly, the ancillary ligands, plays a pivotal role in determining the efficiency, selectivity, and scope of the reaction.

Table 1: Common Catalytic Systems for Thiophene Derivatization

Catalyst PrecursorLigandReaction TypeReference
Pd(PPh₃)₄-Suzuki, Stille wildlife-biodiversity.com
Pd₂(dba)₃P(t-Bu)₃Suzuki, Buchwald-Hartwig illinois.edu
Pd(OAc)₂SPhos, XPhosBuchwald-Hartwig Amination researchgate.net
PdI₂/KI-Iodocyclization mdpi.com

The ligand influences the steric and electronic properties of the palladium center, thereby affecting each step of the catalytic cycle. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps. illinois.edu The development of specialized ligands, such as the Buchwald-Hartwig biarylphosphines, has significantly expanded the scope of C-N and C-O bond-forming reactions on aryl halides, which is also applicable to diiodothiophenes. researchgate.net

While palladium is dominant, other transition metals like nickel have also been employed for C(acyl)-N functionalization, although this is less common for diiodothiophenes due to the reactivity of the C-I bonds. mdpi.com

Mechanistic Insights from Kinetic and Stoichiometric Studies

Kinetic and stoichiometric studies are powerful tools for elucidating the detailed mechanisms of catalytic reactions. By monitoring the reaction rates under various conditions and identifying catalyst resting states and key intermediates, a deeper understanding of the reaction pathway can be achieved.

For palladium-catalyzed cross-coupling reactions involving aryl halides, kinetic studies have often revealed that the oxidative addition is the rate-limiting step. illinois.edu The reaction rate typically shows a first-order dependence on the concentration of the aryl halide and the palladium catalyst. However, the dependence on the concentration of the coupling partner and the base can be more complex, sometimes showing zero-order or even negative-order dependence, indicating their involvement in steps other than the rate-determining one. researchgate.net

Hammett plots, which correlate reaction rates with the electronic properties of substituents on the aromatic ring, can provide further insights into the transition state of the rate-determining step. For oxidative addition, a positive slope in the Hammett plot is typically observed, indicating that electron-withdrawing groups on the aryl halide accelerate the reaction.

Stoichiometric studies involving the synthesis and characterization of proposed catalytic intermediates, such as the oxidative addition product (L₂Pd(Ar)I), can provide direct evidence for their role in the catalytic cycle. These studies have been instrumental in confirming the fundamental steps of the cross-coupling mechanism. illinois.edu While specific kinetic and stoichiometric data for this compound are scarce in the literature, the principles derived from studies on analogous aryl halides provide a solid framework for predicting and understanding its reactivity.

Advanced Spectroscopic and Crystallographic Characterization of 4,5 Diiodothiophene 2 Carboxamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4,5-Diiodothiophene-2-carboxamide in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom, confirm connectivity, and probe the compound's conformational dynamics.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon-13 (¹³C) nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature a singlet for the single proton on the thiophene (B33073) ring (H-3). The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent carboxamide group and the two iodine atoms, likely appearing in the downfield region typical for aromatic protons. Additionally, the amide (-CONH₂) protons would appear as two distinct signals, often broad, due to restricted rotation around the C-N bond and exchange with the solvent. Their chemical shifts can vary significantly depending on the solvent and temperature.

¹³C NMR Spectroscopy: A broadband proton-decoupled ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the diiodothiophene carboxamide core. The carbonyl carbon of the amide group is expected at the lowest field (typically 160-170 ppm). The carbon atoms of the thiophene ring would appear in the aromatic region, with the carbons bonded to iodine (C4 and C5) showing signals at a characteristically high field due to the 'heavy atom effect' of iodine. The quaternary carbon C2, attached to the carboxamide group, and the proton-bearing C3 would have distinct chemical shifts influenced by their substituents. thieme-connect.de The hybridization of the carbon atoms is a primary determinant of their chemical shifts, with sp² carbons absorbing at a lower field than sp³ carbons. thieme-connect.de

Predicted ¹H and ¹³C NMR Chemical Shift Data Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Thiophene H3 7.5 - 8.5 -
Amide NH₂ 5.0 - 8.0 (broad) -
Carbonyl C=O - 160 - 170
Thiophene C2 - 140 - 150
Thiophene C3 - 130 - 140
Thiophene C4 - 80 - 95

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the structure by revealing correlations between nuclei. wikipedia.orguvic.ca

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to identify protons that are spin-spin coupled. For this molecule, it would primarily confirm the absence of coupling for the thiophene proton, which is expected to be isolated. It could, however, show correlations between the two amide protons if they are magnetically inequivalent and coupled. uvic.cawisc.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.orgyoutube.com The HSQC spectrum for this compound would show a clear cross-peak connecting the thiophene H3 proton to the C3 carbon, confirming their direct attachment. This is a powerful tool for assigning the protonated carbon in the ring. uvic.caresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's 3D conformation. wikipedia.org In this case, a NOESY spectrum could reveal spatial proximity between the thiophene H3 proton and one of the amide protons, helping to determine the preferred orientation (conformation) of the carboxamide group relative to the thiophene ring. researchgate.net

Dynamic NMR Studies of Conformation and Inversion

The amide group in this compound is subject to restricted rotation around the C2-C(O) single bond and the C(O)-N amide bond due to partial double bond character. mdpi.com This restricted rotation can lead to the existence of different conformers (rotamers), which may interconvert at a rate that is slow on the NMR timescale. mdpi.comnih.gov

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational dynamics. At low temperatures, the rotation might be slow enough to observe separate signals for each conformer. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. mdpi.com By analyzing these changes, it is possible to calculate the activation energy (rotational barrier) for the conformational inversion, providing insight into the molecule's flexibility. mdpi.com Such studies on related thiophene-2-carboxamides have shown how intramolecular hydrogen bonding and solvent polarity can influence conformational preferences. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction Analysis

A successful single-crystal X-ray diffraction analysis of this compound would yield a precise 3D model of the molecule. researchgate.netmdpi.com This analysis would confirm the planarity of the thiophene ring and provide exact measurements for all bond lengths and angles. Key parameters of interest would include the C-I bond lengths, the C-S bond lengths within the thiophene ring, and the geometry of the carboxamide group. This experimental data is invaluable for validating theoretical calculations and understanding the electronic effects of the iodine substituents on the thiophene ring. researchgate.netmdpi.com The crystal structure determination involves solving the phase problem from the diffraction data and refining the atomic positions to achieve the best fit with the experimental observations. rsc.org

Typical Crystallographic Data Table Note: This is a representative table. Data for the specific compound is not currently published.

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, P-1
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 20
β (°) 90 - 110
V (ų) 1000 - 1500

Solid-State Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular forces. For this compound, several key interactions are expected to play a dominant role in the solid-state packing.

Halogen Bonding: A primary interaction would be halogen bonding, a noncovalent interaction where the iodine atom acts as an electrophilic region (a σ-hole) and accepts electron density from a nucleophilic atom like oxygen (from the carbonyl group) or nitrogen (from the amide group) of a neighboring molecule. tuni.fiacs.org Studies on the related 2,5-diiodothiophene (B186504) have demonstrated its versatility as a halogen bond donor, forming robust C–I···N or C–I···O interactions that direct the assembly of supramolecular structures. acs.orgx-mol.com The strength of these bonds is significant and plays a crucial role in crystal engineering. acs.org

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure would be heavily influenced by intermolecular N-H···O hydrogen bonds, forming chains or dimeric motifs between adjacent molecules.

Ancillary Spectroscopic Methods for Structural Confirmation

While Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provide the primary framework for the structural determination of this compound, a comprehensive characterization is achieved by employing ancillary spectroscopic techniques. Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Photoelectron Spectroscopy (XPS) offer complementary and crucial insights into the molecule's vibrational modes, mass-to-charge ratio, and elemental core-level electronic states, respectively. These methods serve to corroborate the structural data and provide a more holistic understanding of the compound's chemical nature.

Infrared (IR) Spectroscopy

Key characteristic absorption bands can be predicted by analyzing the spectra of analogous compounds like thiophene-2-carboxamide and various iodinated thiophenes. The primary amide group (-CONH₂) is expected to exhibit several distinct bands:

N-H Stretching: Two distinct bands are anticipated in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A strong, prominent absorption band is expected between 1680 cm⁻¹ and 1640 cm⁻¹. Its precise position can be influenced by intermolecular hydrogen bonding.

N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, typically appears in the 1650-1580 cm⁻¹ range.

The di-iodinated thiophene ring contributes its own set of characteristic vibrations:

Aromatic C-H Stretching: While there are no C-H bonds on the thiophene ring in this specific molecule, related compounds with C-H bonds show stretches just above 3000 cm⁻¹.

C=C Ring Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic thiophene ring are expected to appear in the 1550-1400 cm⁻¹ region.

C-I Stretching: The carbon-iodine bonds are expected to produce absorption bands in the far-infrared region, typically below 600 cm⁻¹. These vibrations are of low energy due to the high mass of the iodine atom.

The following table summarizes the expected IR absorption frequencies for this compound based on data from analogous structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Predicted Intensity
Amide (R-CONH₂)N-H Asymmetric Stretch~3350Medium
Amide (R-CONH₂)N-H Symmetric Stretch~3180Medium
Amide (R-CONH₂)C=O Stretch (Amide I)1680 - 1640Strong
Amide (R-CONH₂)N-H Bend (Amide II)1650 - 1580Medium - Strong
Thiophene RingC=C Ring Stretch1550 - 1400Medium - Weak
Thiophene RingC-S Stretch840 - 790Weak
Iodo-substituentC-I Stretch< 600Medium - Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₃I₂NOS), the high-resolution mass spectrum (HRMS) would provide a precise mass measurement, confirming its molecular formula. The nominal molecular weight is approximately 378.9 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would generate a molecular ion peak (M⁺˙). A key feature would be the isotopic signature of iodine. Natural iodine is monoisotopic (¹²⁷I), which simplifies the spectrum compared to compounds with bromine or chlorine.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of Iodine: Cleavage of the C-I bond, one of the weaker bonds in the molecule, would be a prominent fragmentation pathway, leading to a significant peak at [M-I]⁺.

Amide Fragmentation: The carboxamide group can fragment in characteristic ways, such as the loss of the amino group (-NH₂) to give an [M-16]⁺ ion or the loss of the entire carboxamide moiety.

Ring Fragmentation: The thiophene ring itself can undergo cleavage, although this might be less favorable than the loss of the heavy iodine atoms.

The predicted major fragments in the mass spectrum are detailed in the table below.

Ion Fragmentm/z (Nominal)Description
[C₅H₃I₂NOS]⁺˙379Molecular Ion (M⁺˙)
[C₅H₃INOS]⁺252Loss of one iodine atom [M-I]⁺
[C₅H₃OS]⁺127Loss of two iodine atoms and the amino group
[I]⁺127Iodine cation
[C₅H₃I₂S]⁺336Loss of the carboxamide group as CONH₂
[C₄H₂I₂S]⁺˙336Loss of the formamide (B127407) radical from a rearranged ion

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would confirm the presence of all constituent elements (Carbon, Nitrogen, Oxygen, Sulfur, and Iodine) and provide information about their chemical environments.

The binding energy of a core electron is sensitive to the chemical state of the atom. For instance, the carbon atom in the C=O bond will have a higher binding energy than the carbons in the thiophene ring due to the electron-withdrawing nature of the oxygen atom. Similarly, the presence of two highly electronegative iodine atoms is expected to increase the binding energies of the adjacent C4 and C5 carbon atoms and the S1 sulfur atom compared to an unsubstituted thiophene ring.

Based on data from thiophene, thiophene carboxylic acid, and general chemical state shifts, the expected binding energies for the core levels of each element in this compound are summarized below.

ElementCore LevelPredicted Binding Energy (eV)Notes
Carbon (C)C 1s~285.0Thiophene ring carbons (C2, C3). C4 and C5 will be shifted to a higher binding energy due to the attached iodine.
Carbon (C)C 1s~288.0 - 289.0Carbonyl carbon (-C =O) due to the highly electronegative oxygen atom.
Sulfur (S)S 2p~164.0 - 165.0S 2p₃/₂ peak for the thiophene ring. The value is slightly higher than unsubstituted thiophene due to the electron-withdrawing iodine atoms.
Nitrogen (N)N 1s~399.0 - 400.0Amide nitrogen (-NH₂).
Oxygen (O)O 1s~531.0 - 532.0Carbonyl oxygen (C=O ).
Iodine (I)I 3d~619.0 - 620.0 (3d₅/₂)Iodine covalently bonded to a carbon atom. A spin-orbit split doublet (3d₅/₂ and 3d₃/₂) is expected.
Iodine (I)I 3d~630.5 - 631.5 (3d₃/₂)The higher binding energy component of the I 3d doublet.

These ancillary methods collectively provide a detailed and robust characterization of this compound, confirming its structure and offering deeper insight into its chemical and electronic properties.

Computational and Theoretical Investigations of 4,5 Diiodothiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules. For 4,5-diiodothiophene-2-carboxamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can elucidate key electronic parameters. wuxiapptec.com

The presence of two iodine atoms at the 4 and 5 positions of the thiophene (B33073) ring, along with the electron-withdrawing carboxamide group at the 2-position, significantly influences the electronic landscape of the molecule. The iodine atoms, being large and polarizable, can participate in halogen bonding and also affect the distribution of electron density within the thiophene ring. The carboxamide group, a known electron-withdrawing moiety, further modulates the electronic properties.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-2.1 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and based on general trends for similar halogenated thiophene compounds. Specific computational studies on this compound are required for precise values.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its shape influences its interactions and properties. The rotation around the C2-C(O) single bond is a key conformational feature. The orientation of the carboxamide group relative to the thiophene ring can be described by the dihedral angle between the plane of the ring and the plane of the amide group.

Studies on similar N-substituted thiophene-2-carboxamides have shown that intramolecular hydrogen bonding can play a role in stabilizing certain conformations. strath.ac.uk In this compound, the possibility of hydrogen bonding between the amide proton and the sulfur atom of the thiophene ring or one of the iodine atoms could influence the preferred conformation.

Computational methods, such as potential energy surface scans, can be used to identify the most stable conformers and the energy barriers between them. The relative energies of different conformers can provide insights into the flexibility of the molecule and the populations of different conformations at a given temperature.

Table 2: Predicted Conformational Data for this compound (Illustrative)

Conformational FeaturePredicted Value/Description
Preferred Dihedral Angle (Thiophene-C(O)NH2)Planar or near-planar
Rotational Barrier (C2-C(O) bond)5-10 kcal/mol
Key Non-covalent InteractionsPotential for weak intramolecular C-H···I or N-H···S interactions

Note: The values in this table are illustrative predictions based on studies of similar molecules. nih.gov Detailed conformational analysis of this compound is necessary for accurate data.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies can provide valuable insights into the reaction mechanisms and energetics involving this compound. The presence of two C-I bonds makes this compound a potential substrate for various cross-coupling reactions, which are fundamental in the synthesis of more complex molecules.

DFT calculations can be used to model the transition states and intermediates of potential reactions, such as Suzuki or Stille couplings. The relative reactivity of the C-I bonds at the 4- and 5-positions can be predicted by calculating the activation energies for oxidative addition of a palladium catalyst to each bond. In many polyhalogenated heterocycles, the site of initial reaction is often governed by a combination of electronic and steric factors. nih.gov

Furthermore, the carboxamide group can influence the reactivity of the thiophene ring towards electrophilic or nucleophilic attack. Theoretical calculations can help to predict the most likely sites for such reactions by analyzing the distribution of electrostatic potential and frontier molecular orbitals.

Predictive Modeling of Chemical Behavior and Properties (e.g., Reactivity, Electronic Characteristics)

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, can be used to forecast the chemical behavior and properties of this compound. These models are built upon datasets of related compounds where experimental data is available.

For instance, a model could be developed to predict the reactivity of halogenated thiophenes in a specific reaction based on calculated molecular descriptors. These descriptors can include electronic properties (HOMO/LUMO energies, partial charges), steric parameters (molecular volume, surface area), and topological indices.

While specific models for this compound are not yet established in the literature, the principles of predictive modeling suggest that its properties can be estimated based on the extensive knowledge of other thiophene derivatives. acs.org For example, the electron-withdrawing nature of the iodine atoms and the carboxamide group would be expected to increase the electrophilicity of the thiophene ring compared to unsubstituted thiophene.

Table 3: Predicted Reactivity Indicators for this compound (Illustrative)

Reactivity DescriptorPredicted TrendRationale
Electrophilicity IndexHighInfluence of two iodine atoms and a carboxamide group.
Nucleophilicity IndexLowElectron-withdrawing nature of substituents.
Susceptibility to Nucleophilic AttackIncreasedLowered electron density in the thiophene ring.
Regioselectivity in Cross-CouplingPotentially selectiveDifferences in the electronic and steric environment of the C4-I and C5-I bonds.

Note: These predictions are based on established principles of physical organic chemistry and computational studies on related halogenated heterocycles.

Applications of 4,5 Diiodothiophene 2 Carboxamide As a Key Building Block in Advanced Materials Science

Monomer for Conjugated Polymer Synthesis

The di-iodo substitution pattern on the thiophene (B33073) ring positions 4,5-Diiodothiophene-2-carboxamide as a valuable monomer for the synthesis of advanced conjugated polymers.

The synthesis of conjugated polymers from dihalogenated thiophene monomers is a well-established strategy in materials chemistry. Methods such as Stille, Suzuki, and direct arylation polycondensation are commonly employed to create highly ordered, regioregular polythiophenes. In this context, this compound can serve as a key monomer. The two iodine atoms provide reactive sites for metal-catalyzed cross-coupling reactions, allowing it to be polymerized with a variety of comonomers, such as distannylated or diboronylated aromatic compounds.

The polymerization would proceed via the formation of new carbon-carbon bonds at the 4- and 5-positions of the thiophene ring. The carboxamide group at the 2-position is expected to remain intact throughout the polymerization process, becoming a pendant functional group along the resulting polymer backbone. This side group can impart specific properties to the final polymer, such as improved processability and the ability to form inter-chain hydrogen bonds, which can influence thin-film morphology and charge transport.

Thiophene-based conjugated polymers are foundational materials in organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics. researchgate.net Polymers derived from this compound could find applications in several electronic devices:

Organic Field-Effect Transistors (OFETs): The inherent order and potential for strong intermolecular interactions (via hydrogen bonding from the carboxamide group) in polymers made from this monomer could facilitate efficient charge carrier mobility. The electron-rich nature of the thiophene ring typically leads to p-type (hole-transporting) materials, which are essential for the active layer in OFETs. researchgate.net

Organic Solar Cells (OSCs): In bulk heterojunction (BHJ) solar cells, thiophene-based polymers often serve as the electron donor material, blended with an electron acceptor like a fullerene derivative or a non-fullerene acceptor. rsc.orgresearchgate.net The electronic properties of a polymer based on this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would be critical for determining its suitability. These levels can be tuned by copolymerizing it with electron-deficient units to control the polymer's band gap and absorption spectrum. researchgate.net

The performance of devices using such polymers is heavily dependent on the material's ability to form well-ordered thin films, a property that the carboxamide side chain could potentially enhance.

Precursor for Ligand Synthesis in Coordination Chemistry

The structure of this compound makes it an attractive precursor for designing and synthesizing novel ligands for coordination chemistry. The carboxamide group itself can act as a coordination site, while the reactive iodine atoms allow for further functionalization.

A notable study demonstrated the synthesis of a photochromic ligand, 4,5-Bis(2,5-dimethylthien-3-yl)-thiophene-2-carboxylic Acid (3ThCOOH), starting from a closely related precursor, methyl 4,5-dibromothiophene-2-carboxylate. acs.orgacs.org In this synthesis, the bromo groups were replaced with other thiophene units via a coupling reaction, and the ester was hydrolyzed to a carboxylic acid. This acid then served as a ligand to coordinate with lanthanide ions (Eu, Dy, Y), creating complexes with switchable magnetic and luminescent properties. acs.orgacs.org

By analogy, this compound could undergo similar coupling reactions at the 4- and 5-positions to introduce other coordinating groups. The carboxamide moiety (-CONH₂) offers a direct coordination site through its oxygen or nitrogen atoms, or it can be chemically modified into other functional groups to create polydentate ligands capable of forming stable complexes with a wide range of metal ions.

Supramolecular Assembly and Crystal Engineering utilizing Halogen Bonding Interactions

The presence of two iodine atoms on the electron-rich thiophene ring makes this compound a prime candidate for crystal engineering and the construction of supramolecular assemblies through halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region (σ-hole) on a halogen atom is attracted to a Lewis base (e.g., N, O, S, or another halogen).

Research on the closely related molecule 2,5-diiodothiophene (B186504) has shown it to be a versatile and robust halogen bonding synthon. researchgate.netx-mol.com It forms a variety of predictable supramolecular motifs, including strong C–I···N, C–I···S, and C–I···I interactions. researchgate.nettuni.fi The strength of these bonds is intermediate between those formed by 1,4-diiodobenzene (B128391) and the more electron-deficient 1,4-diiodotetrafluorobenzene, expanding the toolkit for crystal engineers. x-mol.com

For this compound, the two iodine atoms would be the primary drivers for forming halogen-bonded networks. The carboxamide group adds another dimension by introducing strong hydrogen bond donor (N-H) and acceptor (C=O) sites. This creates a fascinating scenario of competing interactions, where the final crystal structure would be determined by the interplay between strong I···X halogen bonds and N-H···O hydrogen bonds. This competition allows for the design of complex, multi-dimensional architectures and co-crystals with tunable structures and properties.

Interactive Table: Halogen Bond Interaction Data for Related Halothiophenes

The following table summarizes calculated interaction energies (ΔE) for halogen bonds formed by related halothiophene building blocks with various acceptors, demonstrating the strength of these interactions.

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeInteraction Energy (ΔE, kJ/mol)
N-Iodosuccinimide2-ChlorothiopheneN–I···Cl-18.7
N-Iodosuccinimide2-BromothiopheneN–I···Br-17.5
N-Iodosuccinimide2-Iodothiophene (B115884)N–I···I-16.0
1,4-DiiodotetrafluorobenzenePyridineC–I···N-26.3
N-IodosuccinimidePyridineN–I···N-56.0
Data sourced from studies on representative halothiophene systems. tuni.fi

Development of Novel Carbon-Rich Systems and Macrocycles

The development of conjugated macrocycles is a burgeoning area of materials science, as these molecules can exhibit unique optoelectronic properties distinct from their linear polymer counterparts due to their defined shape and constrained conformation. st-andrews.ac.ukresearchgate.net The synthesis of these structures often relies on the intramolecular cyclization of linear precursors or the direct coupling of multifunctional building blocks.

With two reactive iodine sites, this compound is an ideal building block for constructing novel thiophene-based macrocycles. researchgate.net Through metal-catalyzed coupling reactions, it could be reacted with itself or with other complementary difunctional monomers to form large, carbon-rich cyclic structures. For example, a reaction with a di-alkyne monomer under Sonogashira coupling conditions could lead to the formation of thiophene-acetylene macrocycles. The properties of the resulting macrocycle, such as its cavity size, planarity, and electronic characteristics, could be tailored by the choice of the linking groups and reaction conditions. Such macrocycles are being investigated for their potential in organic electronics, sensing, and as host molecules in supramolecular chemistry. st-andrews.ac.ukrsc.org

Q & A

Q. What are the standard synthetic routes for 4,5-Diiodothiophene-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves iodination of thiophene-2-carboxamide precursors. Key steps include:

  • Iodination: Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C to introduce iodine atoms at the 4,5-positions of the thiophene ring .
  • Amide Formation: Reaction of the iodinated thiophene carboxylic acid with ammonia or ammonium chloride in the presence of coupling agents like EDCI/HOBt .
  • Yield Optimization: Adjust stoichiometry (1.2–1.5 equivalents of iodinating agent), solvent polarity (e.g., DMF for better solubility), and temperature control (avoid exceeding 80°C to prevent decomposition).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm substitution pattern via 1H^1H-NMR (absence of aromatic protons at 4,5-positions) and 13C^{13}C-NMR (carbon shifts at ~90–100 ppm for C-I bonds) .
  • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (expected m/z: ~397.85 for C5_5H3_3I2_2NOS) .
  • Elemental Analysis: Carbon, nitrogen, and sulfur content should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of iodine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of iodine atoms deactivates the thiophene ring, requiring rigorous conditions for Suzuki or Ullmann couplings:

  • Catalyst Choice: Use Pd(PPh3_3)4_4 or XPhos Pd G3 for higher efficiency in C-I bond activation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance iodine displacement by stabilizing transition states.
  • Competing Pathways: Monitor for dehalogenation byproducts (e.g., formation of 4-iodothiophene derivatives) via HPLC .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Address discrepancies through:

  • Dose-Response Analysis: Re-evaluate IC50_{50} values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .
  • Solubility Adjustments: Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution in bioassays .
  • Structural Confirmation: Re-synthesize disputed compounds and validate purity via X-ray crystallography to rule out isomer contamination .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer: Employ in silico tools to guide experimental design:

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., COX-2 for anti-inflammatory studies) to identify favorable binding poses .
  • DFT Calculations: Analyze electron density maps (e.g., at the B3LYP/6-31G* level) to assess iodine’s role in hydrophobic interactions .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate complex stability under physiological conditions .

Q. What are the critical considerations for designing derivatives to improve aqueous solubility without compromising activity?

Methodological Answer: Modify the carboxamide group or introduce polar substituents:

  • Carboxamide Derivatives: Replace with sulfonamide groups (-SO2_2NH2_2) to enhance hydrogen bonding .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the thiophene ring via ester linkages .
  • Salt Formation: Prepare hydrochloride or sodium salts for improved solubility (>2 mg/mL in water) .

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